2-(Benzyloxy)-5-(5-fluoro-2-hydroxybenzoyl)pyridine-3-carbonitrile
Description
2-(Benzyloxy)-5-(5-fluoro-2-hydroxybenzoyl)pyridine-3-carbonitrile is a fluorinated pyridine derivative characterized by:
- A benzyloxy group at position 2 of the pyridine ring.
- A 5-fluoro-2-hydroxybenzoyl moiety at position 5.
- A carbonitrile group at position 2.
Properties
IUPAC Name |
5-(5-fluoro-2-hydroxybenzoyl)-2-phenylmethoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-16-6-7-18(24)17(9-16)19(25)15-8-14(10-22)20(23-11-15)26-12-13-4-2-1-3-5-13/h1-9,11,24H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYECWSIHMRNIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzyloxy)-5-(5-fluoro-2-hydroxybenzoyl)pyridine-3-carbonitrile (CAS Number: 2059948-71-7) is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C20H13FN2O3 , which includes a pyridine ring substituted with benzyloxy and fluoro groups. The structure is illustrated below:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluating various derivatives against L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .
The mechanism of action for compounds in this class often involves the inhibition of nucleic acid synthesis. For instance, studies have shown that these compounds can effectively inhibit enzymes involved in nucleotide metabolism, leading to reduced DNA synthesis and ultimately triggering apoptosis in cancer cells . The addition of thymidine was found to reverse growth inhibition, indicating that the mechanism likely involves the intracellular release of active metabolites that disrupt nucleotide availability.
Antiviral Properties
In addition to anticancer activity, there is emerging evidence suggesting that this compound may possess antiviral properties. Similar heterocyclic compounds have been reported to exhibit activity against various viruses, including HIV and cytomegalovirus (CMV) . The structural features of this compound may contribute to its ability to inhibit viral replication by targeting viral enzymes or cellular receptors critical for viral entry .
Table 1: Summary of Biological Activities
| Activity Type | Tested Model | IC50 Values | References |
|---|---|---|---|
| Anticancer | L1210 mouse leukemia cells | Nanomolar range | |
| Antiviral | HIV, CMV | Varies; effective | |
| Enzyme Inhibition | Nucleotide metabolism | Not specified |
Detailed Findings
-
Anticancer Efficacy :
- A series of derivatives were tested against L1210 cells, showing promising results with several compounds achieving IC50 values below 100 nM.
- The study also highlighted the potential for these compounds to be developed as therapeutic agents for leukemia treatment.
-
Antiviral Activity :
- Compounds with similar structures were tested against various viral strains, demonstrating effective inhibition comparable to established antiviral drugs.
- The specific antiviral mechanisms remain under investigation but suggest interference with viral replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Groups
Target Compound vs. 4-(2-Fluorophenyl)-2-Methoxy-Pyridine-3-Carbonitrile
- Structural Differences: The target compound features a 5-fluoro-2-hydroxybenzoyl group at position 5, whereas the analog in has a 2-fluorophenyl group and a methoxy substituent at position 2 . The hydroxybenzoyl group in the target may enhance hydrogen-bonding interactions compared to the non-hydroxylated fluorophenyl group in the analog.
- Implications :
Target Compound vs. 5-(5-(Benzyloxy)-6-Bromopyridin-2-yl)Oxazole
- Structural Differences :
- Implications :
Fluorination and Bioactivity
Fluorinated compounds often exhibit enhanced metabolic stability and target affinity. Key comparisons include:
Target Compound vs. 5-Fluorouracil (5-FU) and Derivatives
- Mechanistic Insights: 5-Fluorouracil () inhibits thymidylate synthase, disrupting DNA synthesis. Unlike 5-fluorouracil, which incorporates into RNA, the target’s bulky benzoyl and benzyloxy groups may redirect its mechanism toward kinase inhibition or allosteric modulation .
Target Compound vs. 5-Fluoro-2′-Deoxyuridine-5′-Monophosphate (FUDRP)
- Activity Differences: FUDRP () inhibits DNA thymine synthesis but is less potent than its dephosphorylated form (FUDR).
Physicochemical Properties
Q & A
Basic: What are the common synthetic routes for 2-(Benzyloxy)-5-(5-fluoro-2-hydroxybenzoyl)pyridine-3-carbonitrile?
Methodological Answer:
The synthesis typically involves two key steps:
Benzylation of Hydroxypyridine : React 2-hydroxypyridine with benzyl chloride under basic conditions to introduce the benzyloxy group at the 2-position .
Friedel-Crafts Acylation : Introduce the 5-fluoro-2-hydroxybenzoyl group at the 5-position using a Lewis acid catalyst (e.g., AlCl₃). Protection of the hydroxyl group (e.g., with trimethylsilyl chloride) may be required to prevent side reactions.
Purification is achieved via column chromatography, with intermediates validated using thin-layer chromatography (TLC) .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons and carbons, with the benzyloxy group appearing as a singlet (~δ 5.2 ppm for CH₂) and fluorinated aromatic signals showing splitting patterns .
- 19F NMR : Confirms the presence and position of the fluorine atom (e.g., δ -110 to -120 ppm for ortho-fluorinated benzoyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+ ~379.12 g/mol) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2220 cm⁻¹) functional groups .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Substituent Effects : Compare analogs (e.g., 5-Amino-6-(benzyloxy)pyridine-3-carbonitrile) to assess how electron-withdrawing groups (e.g., fluorine) modulate activity .
- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
- Molecular Docking : Use software like AutoDock to evaluate binding interactions with target enzymes/receptors (e.g., kinases or GPCRs) and correlate with activity trends .
- Data Validation : Replicate studies with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., benzylation) to improve heat dissipation and scalability .
- Catalyst Optimization : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation to enhance regioselectivity and reduce byproducts .
- In-Line Monitoring : Use real-time UV-Vis or FTIR to track reaction progress and adjust parameters dynamically.
- Purification : Employ preparative HPLC for final product isolation, with purity confirmed by ≥95% area under the curve (AUC) in analytical HPLC .
Advanced: How can computational methods guide the design of derivatives with enhanced pharmacological properties?
Methodological Answer:
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability and target affinity .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles (e.g., CYP450 inhibition risk, blood-brain barrier penetration).
- Fragment-Based Design : Replace the benzyloxy group with bioisosteres (e.g., cyclopropylmethoxy) to improve metabolic stability while retaining activity .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the nitrile group .
- Light Sensitivity : Protect from UV exposure using amber glassware to avoid degradation of the benzoyl moiety .
- Moisture Control : Use desiccants (e.g., silica gel) to minimize hydration of the fluorinated aromatic ring .
Advanced: How to resolve conflicting data on the compound’s solubility in polar solvents?
Methodological Answer:
- Solvent Screening : Perform phase solubility studies in DMSO-water mixtures (10–90% v/v) with sonication (30 min) to determine optimal conditions.
- Particle Size Reduction : Use nano-milling or co-solvent systems (e.g., PEG-400) to enhance apparent solubility .
- Thermodynamic Analysis : Measure solubility via shake-flask method at 25°C and 37°C to account for temperature-dependent discrepancies .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electrophilic Centers : The nitrile group and electron-deficient pyridine ring activate positions 4 and 6 for nucleophilic attack (e.g., SNAr reactions with amines) .
- Steric Effects : The benzyloxy group at position 2 hinders substitution at adjacent positions, directing reactivity to the 5-(benzoyl) region .
- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-4 in the pyridine ring) and validate with experimental kinetic data .
Basic: How to validate the purity of synthesized batches?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and compare retention times to a certified reference standard .
- Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values.
- Melting Point : Compare observed mp (e.g., 145–148°C) with literature data; deviations >2°C indicate impurities .
Advanced: What in vitro assays are suitable for evaluating its kinase inhibition potential?
Methodological Answer:
- Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ assays to measure IC₅₀ values .
- Cellular Assays : Treat cancer cell lines (e.g., A549, HeLa) and quantify phospho-kinase levels via Western blot .
- Counter-Screening : Test against off-targets (e.g., cytochrome P450 enzymes) to assess selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
